molecular formula C8H10N2O2 B11998857 2-Acetamido-4-methylpyridin-1-ium-1-olate

2-Acetamido-4-methylpyridin-1-ium-1-olate

Cat. No.: B11998857
M. Wt: 166.18 g/mol
InChI Key: JFORVNMRAQIPTC-UHFFFAOYSA-N
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Description

N-(4-methyl-1-oxido-2-pyridinyl)acetamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . This compound is known for its unique structure, which includes a pyridine ring with a methyl group and an acetamide group attached to it. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1-oxido-2-pyridinyl)acetamide typically involves the oxidation of 2-acylpyridines. One common method is the oxidation of 2-acylpyridines using m-chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(4-methyl-1-oxido-2-pyridinyl)acetamide are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of reagents like MCPBA make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(4-methyl-1-oxido-2-pyridinyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-methyl-1-oxido-2-pyridinyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of N-(4-methyl-1-oxido-2-pyridinyl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(1-hydroxy-4-methylpyridin-2-ylidene)acetamide

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-10(12)8(5-6)9-7(2)11/h3-5,12H,1-2H3

InChI Key

JFORVNMRAQIPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C)N(C=C1)O

Origin of Product

United States

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